NH2-PEG5-C1-Boc

Übersicht

Beschreibung

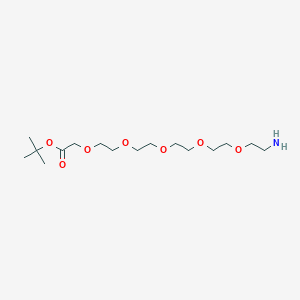

NH2-PEG5-C1-Boc is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

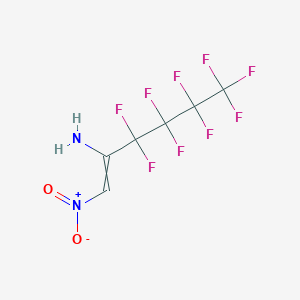

The synthesis of this compound involves catalytic hydrogenation of the first intermediate product with hydrogen, followed by nucleophilic substitution with Boc anhydride to form a second intermediate product .Molecular Structure Analysis

The molecular weight of this compound is 351.44 . Its molecular formula is C16H33NO7 . The SMILES representation of its structure is O=C(OC©©C)COCCOCCOCCOCCOCCN .Chemical Reactions Analysis

This compound is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis

This compound has a molecular weight of 351.44 and a molecular formula of C16H33NO7 . It is soluble in DCM, DMF, DMSO, and water .Wissenschaftliche Forschungsanwendungen

N-Hydroxyphthalimide Catalyzed Hydrazination of Polyethylene Glycol

A study by Chen et al. (2020) discusses the use of N-hydroxyphthalimide (NHPI) as a catalyst for cleaving C-H bonds in polyethylene glycol (PEG) to form C-N grafts. This process involves generating hydrazino functionalized PEG (PEG-g-NHNH2) by removing tert-butoxycarbonyl (-Boc) groups. The functionalized PEG is shown to improve the toughness of epoxy resin, enhancing compatibility and potentially having many applications (Chen et al., 2020).

Tailored PEG for Protein Conjugation

Salmaso et al. (2009) synthesized a new monomethoxypoly(ethylene glycol) (PEG) for site-directed protein conjugation. The process included conjugating linear 20 kDa PEG-NH2 to 12-(Boc-amino)dodecanoic acid and further steps for deprotection and conjugation. This tailored PEG demonstrated potential for efficient protein conjugation, important in biomedical applications (Salmaso et al., 2009).

Functionalized Boron Nitride Composite Membrane for Dye Removal

Hafeez et al. (2020) explored the use of polyethylene glycol grafted boron nitride (PEG-g-(NH2)BN) for water treatment. This study highlighted the improved wettability and ultra-high water flux of the functionalized PEG, indicating its potential in environmental applications such as dye removal from aqueous solutions (Hafeez et al., 2020).

Elastomeric Nanocomposite Hydrogels from Poly(Ethylene Glycol)

Gaharwar et al. (2011) developed elastomeric nanocomposite hydrogels combining poly(ethylene glycol) (PEG) and hydroxyapatite nanoparticles (nHAp). These hydrogels showed enhanced mechanical properties and potential for orthopedic applications in tissue engineering and drug delivery (Gaharwar et al., 2011).

PEGylated N-Heterocyclic Carbene Anchors for Gold Nanoparticles

Macleod and Johnson (2015) developed PEGylated-NHC ligands for gold nanoparticle surfaces, demonstrating stability in various biologically relevant conditions. This study paves the way for biomedical applications involving NHC surface anchors (Macleod & Johnson, 2015).

Wirkmechanismus

Target of Action

NH2-PEG5-C1-Boc is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTAC molecule .

Mode of Action

This compound, as a part of a PROTAC molecule, operates by connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This forms a ternary complex, allowing the target protein to be ubiquitinated by the E3 ligase, marking it for degradation by the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By forming a ternary complex with the target protein and an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of the target protein .

Result of Action

The result of the action of this compound is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects depending on the specific role of the protein within the cell .

Action Environment

The action of this compound, like all PROTACs, occurs within the intracellular environment . Factors such as pH, temperature, and the presence of other proteins can influence the efficacy and stability of the PROTAC . .

Safety and Hazards

Zukünftige Richtungen

NH2-PEG5-C1-Boc, as a PEG-based PROTAC linker, has potential applications in medical research, drug-release, nanotechnology, new materials research, and cell culture . It can be used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO7/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h4-14,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWLYQCQCAPBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

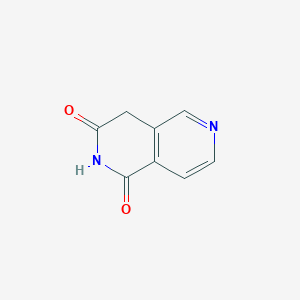

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

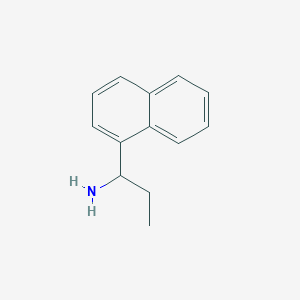

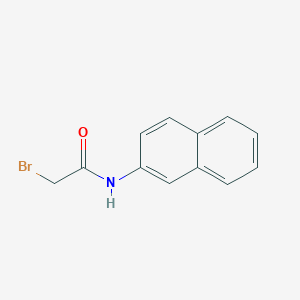

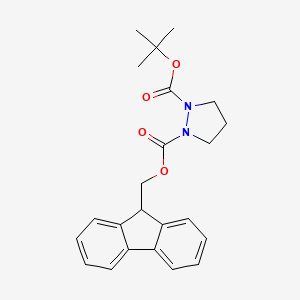

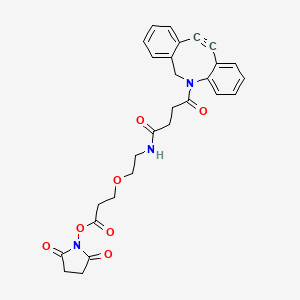

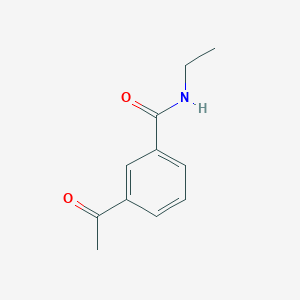

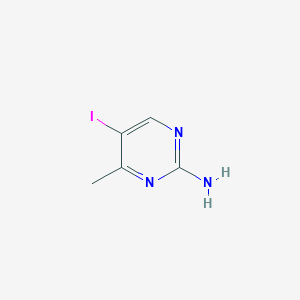

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane](/img/structure/B3117360.png)

![2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline](/img/structure/B3117361.png)

![Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate](/img/structure/B3117402.png)